molecular formula C7H9NO B038374 6-Oxo-2-heptenenitrile CAS No. 120113-88-4

6-Oxo-2-heptenenitrile

Cat. No. B038374
CAS RN: 120113-88-4
M. Wt: 123.15 g/mol
InChI Key: XSSNSXZCUQJHFI-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-2-heptenenitrile is a chemical compound that belongs to the family of alpha, beta-unsaturated nitriles. It is a colorless liquid with a pungent odor and is widely used in scientific research applications. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 6-Oxo-2-heptenenitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and physiological effects:
6-Oxo-2-heptenenitrile has been shown to have various biochemical and physiological effects. Studies have shown that the compound has antifungal, antibacterial, and antitumor properties. Additionally, 6-Oxo-2-heptenenitrile has been shown to improve cognitive function and memory retention in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Oxo-2-heptenenitrile in laboratory experiments is its ability to inhibit the activity of certain enzymes. This makes it a valuable tool in studying the role of these enzymes in various biological processes. However, the compound has some limitations, including its toxicity and the difficulty in synthesizing it in large quantities.

Future Directions

There are several future directions for the study of 6-Oxo-2-heptenenitrile. One area of research is the development of new drugs and pharmaceuticals based on the compound's biological activity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, research is needed to develop new and more efficient methods for synthesizing 6-Oxo-2-heptenenitrile to make it more readily available for laboratory experiments.

Synthesis Methods

6-Oxo-2-heptenenitrile can be synthesized using various methods, including the reaction of 2-heptenenitrile with ozone, followed by ozonolysis and dehydration. Another method involves the reaction of 2-heptenenitrile with formaldehyde and hydrogen cyanide, followed by hydrolysis. The yield of the compound varies depending on the method used.

Scientific Research Applications

6-Oxo-2-heptenenitrile has been extensively studied for its scientific research applications. It is used as a building block in the synthesis of various organic compounds such as β-lactams, α, β-unsaturated amides, and α, β-unsaturated nitriles. The compound is also used in the development of new drugs and pharmaceuticals due to its biological activity. Additionally, 6-Oxo-2-heptenenitrile is used in the preparation of polymers and resins.

properties

CAS RN

120113-88-4

Product Name

6-Oxo-2-heptenenitrile

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(E)-6-oxohept-2-enenitrile

InChI

InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h2,4H,3,5H2,1H3/b4-2+

InChI Key

XSSNSXZCUQJHFI-DUXPYHPUSA-N

Isomeric SMILES

CC(=O)CC/C=C/C#N

SMILES

CC(=O)CCC=CC#N

Canonical SMILES

CC(=O)CCC=CC#N

synonyms

2-Heptenenitrile, 6-oxo-, (E)- (9CI)

Origin of Product

United States

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